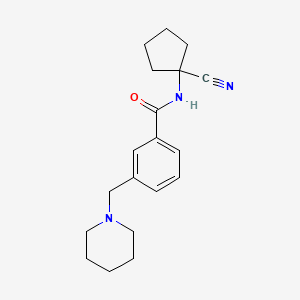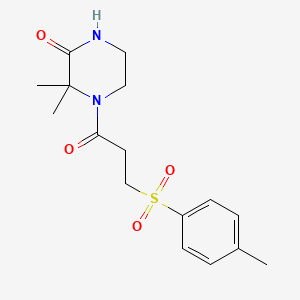![molecular formula C14H20N2O2 B2763920 Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate CAS No. 1314767-31-1](/img/structure/B2763920.png)
Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl carbamates . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The structure of “tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate” has a molecular weight of 117.1463 .Chemical Reactions Analysis
The Boc group in similar compounds is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a storage temperature of 2-8°C . The compound is in solid form .Applications De Recherche Scientifique
Synthesis Applications
Insecticide Analogues Synthesis : Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate was used to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These were synthesized in multiple steps, yielding various analogues and regioisomers (Brackmann et al., 2005).
Nucleotide Analogue Synthesis : This compound served as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, aiding in the exploration of novel nucleotide structures (Ober et al., 2004).
Chemical Reaction Studies
Asymmetric Mannich Reaction : In a study involving the synthesis of chiral amino carbonyl compounds, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized through an asymmetric Mannich reaction, highlighting its role in the preparation of complex organic molecules (Yang et al., 2009).
Curtius Rearrangement : The compound was used in a study to demonstrate a mild and efficient one-pot Curtius rearrangement, a chemical process important for the formation of tert-butyl carbamates from carboxylic acids (Lebel & Leogane, 2005).
Medicinal Chemistry
Evaluation in Drug Design : The tert-butyl group, a common motif in medicinal chemistry, was evaluated for its impact on the properties of bioactive compounds. This study is crucial for understanding how structural modifications affect drug efficacy and pharmacokinetics (Westphal et al., 2015).
Synthesis of Biologically Active Intermediates : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), was synthesized, showcasing the role of this compound in pharmaceutical synthesis (Zhao et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards of similar compounds include the following precautionary statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P332+P313-P362-P403+P233-P405-P501 . These compounds are harmful if swallowed, cause serious eye damage, and cause severe skin burns and eye damage .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-11-6-4-5-10(9-11)14(15)7-8-14/h4-6,9H,7-8,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSLXHIDTPPIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)
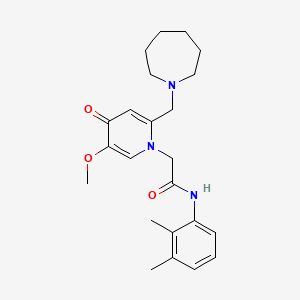
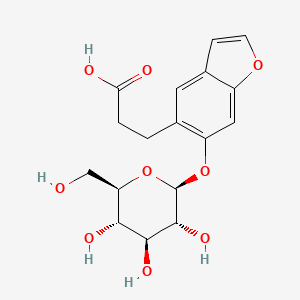
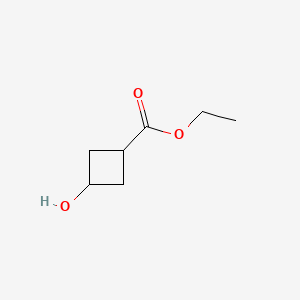
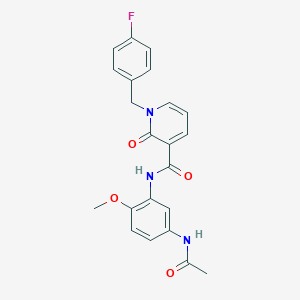
![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)
![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)
![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2763857.png)
